molecular formula C16H17NO3 B5513791 N-(2-methoxyphenyl)-2-(4-methoxyphenyl)acetamide

N-(2-methoxyphenyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B5513791
M. Wt: 271.31 g/mol
InChI Key: VPISOCROYGPQTA-UHFFFAOYSA-N
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Description

“N-(2-methoxyphenyl)-2-(4-methoxyphenyl)acetamide” is a complex organic compound that contains two methoxyphenyl groups attached to an acetamide group. The methoxyphenyl groups are aromatic rings with a methoxy (-OCH3) substituent, which can influence the compound’s reactivity and properties .


Molecular Structure Analysis

The compound contains two aromatic rings (phenyl groups) which contribute to its stability. The methoxy groups (-OCH3) are electron-donating, which can activate the aromatic ring towards electrophilic aromatic substitution .


Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, compounds with similar structures can undergo various reactions. For instance, the acetamide group can undergo hydrolysis to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of polar groups like the acetamide and methoxy groups could make it somewhat soluble in polar solvents .

Scientific Research Applications

Catalytic Hydrogenation in Dye Synthesis

  • Green Synthesis of Azo Disperse Dyes : Zhang Qun-feng (2008) discussed the use of a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4- methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, a key intermediate in the production of azo disperse dyes. This process features high selectivity and stability, making it a greener alternative to traditional methods (Zhang Qun-feng, 2008).

Pharmaceutical Research

  • Protein Tyrosine Phosphatase 1B Inhibitors : Saxena et al. (2009) synthesized 2-(4-methoxyphenyl) ethyl] acetamide derivatives and evaluated their inhibitory activity on Protein Tyrosine Phosphatase 1B (PTP1B). These compounds showed potential as antidiabetic agents in SLM and STZ models, with their activity correlating well with docking studies (Saxena et al., 2009).

Polymer Chemistry

  • Microstructural Analysis of Copolymers : Gallardo and Román (1994) studied copolymers of N-(4-methacryloyloxyphenyl), 2-(4-methoxyphenyl) acetamide, analyzing their sequence distribution and stereochemistry. These copolymers are relevant in biomedical applications due to their specific composition and stereochemical configuration (Gallardo & Román, 1994).

Medicinal Chemistry

  • Zinc(II) Complexes in Medicinal Chemistry : Sultana et al. (2016) explored the design and synthesis of Zn(II) complexes derived from different aryl acetamides, including N-(4-methoxyphenyl)acetamide. These complexes showed potential as enzyme inhibitors and as anticancer and antileishmanial agents. Their structures were established through spectro-analytical data, and their bioactivity was analyzed through detailed kinetic studies (Sultana et al., 2016).

Biocompatible Polymer Synthesis

  • Copolymerization Studies for Biocompatible Materials : Gallardo and Román (1993) focused on the kinetic behavior and microstructure of copolymers involving N-(4-methacryloyloxyphenyl)-2-(4-methoxyphenyl)acetamide. These studies are essential for developing biocompatible materials, particularly in the medical field (Gallardo & Román, 1993).

Chemical Synthesis

  • Leuckart Synthesis for Potential Drug Candidates : Rani et al. (2016) synthesized N-(1-(4-methoxyphenyl) ethyl)-2-phenoxyacetamide derivatives, assessing them for cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. These compounds showed significant potential compared to standard drugs, highlighting the importance of N-(2-methoxyphenyl)-2-(4-methoxyphenyl)acetamide derivatives in drug development (Rani et al., 2016).

Molecular Imaging

  • Imaging Probes for 5-HT2A Receptors : Prabhakaran et al. (2006) explored the synthesis and in vivo evaluation of compounds, including 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide, as imaging probes for 5-HT2A receptors. These studies are crucial for developing tools in neuroscience and pharmacology (Prabhakaran et al., 2006).

Crystallography

  • Crystal Structure Analysis : Park et al. (1995) determined the crystal structure of a compound similar to N-(2-methoxyphenyl)-2-(4-methoxyphenyl)acetamide, contributing to the understanding of molecular interactions and stability in such compounds (Park et al., 1995).

Future Directions

The future research directions would depend on the context in which this compound is being studied. It could be explored for various potential applications based on its chemical structure and reactivity .

properties

IUPAC Name

N-(2-methoxyphenyl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-19-13-9-7-12(8-10-13)11-16(18)17-14-5-3-4-6-15(14)20-2/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPISOCROYGPQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2-(4-methoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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